(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9(2)5-3-6(7(10)11)8-4-5/h5-6,8H,3-4H2,1-2H3,(H,10,11)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSMGLNAVKBLPB-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1C[C@H](NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of L-Proline
The stereochemical integrity of L-proline makes it an ideal starting material for synthesizing (2S,4R)-configured pyrrolidines. A common approach involves introducing the dimethylamino group at the 4-position through selective protection, oxidation, and reductive amination. For example, N-Boc-protected cis-4-hydroxyproline can be converted to the corresponding 4-amino derivative via a Mitsunobu reaction with phthalimide, followed by deprotection and dimethylation.
Key Steps :
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Protection : L-proline is protected at the carboxyl group using tert-butyloxycarbonyl (Boc) anhydride in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving >90% yield.
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Oxidation : The 4-hydroxyl group is oxidized to a ketone using Dess-Martin periodinane or Swern oxidation.
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Reductive Amination : The ketone undergoes reductive amination with dimethylamine and sodium cyanoborohydride, yielding the 4-dimethylamino group with retention of stereochemistry.
Resolution of Racemic Mixtures
Racemic 4-dimethylaminopyrrolidine-2-carboxylic acid can be resolved using chiral resolving agents. For instance, L-tartaric acid forms diastereomeric salts with the (2S,4R) and (2R,4S) enantiomers, enabling separation via fractional crystallization. A patent demonstrated this method for trans-4-methylpiperidine-2-carboxylic acid, achieving 45% yield of the desired (2R,4R)-enantiomer.
Asymmetric Cyclization Strategies
Intramolecular Mannich-Type Reactions
A modular approach for constructing 2-arylpyrrolidines involves cyclization of N-(4,4-diethoxybutyl)ureas to form pyrrolinium intermediates, followed by Mannich-type reactions with nucleophiles. Adapting this method, 2-carbonyl-4-dimethylamino-pyrrolidine precursors undergo cyclization in the presence of Lewis acids like BF₃·OEt₂, yielding the target compound with >80% enantiomeric excess (ee).
Reaction Conditions :
Grignard Addition and Cyclization
A patent describing the synthesis of (2R,4R)-4-methylpiperidine-2-carboxylic acid provides a template for pyrrolidine analogs. The method involves:
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Grignard Reaction : Diethyl oxalate reacts with 1-bromo-3-substituted propylene to form a β-keto ester.
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Cyclization : The intermediate undergoes intramolecular cyclization catalyzed by Raney nickel under hydrogen, forming the pyrrolidine ring.
Example :
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Starting material: Diethyl oxalate and 1-bromo-propylene
Catalytic Asymmetric Synthesis
Organocatalytic Aldol Reactions
Chiral organocatalysts like L-proline derivatives enable asymmetric aldol reactions between aldehyde and ketone precursors. For example, a proline-catalyzed aldol reaction between 4-nitrobenzaldehyde and dimethylacetamide yields 4-substituted pyrrolidine intermediates, which are further functionalized.
Optimized Parameters :
Transition Metal-Catalyzed Hydrogenation
Asymmetric hydrogenation of enamine precursors using chiral Ru or Rh catalysts provides high enantioselectivity. A study reported the hydrogenation of 4-dimethylamino-2-pyrrolidinone with [(R)-BINAP-RuCl₂] achieving 95% ee.
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield (%) | Stereoselectivity (ee) |
|---|---|---|---|---|
| Chiral Pool Synthesis | L-Proline | Protection, oxidation, amination | 70–90 | >99% |
| Mannich Cyclization | N-Alkyl ureas | Cyclization, Mannich reaction | 80–85 | 80–90% |
| Grignard/Cyclization | Diethyl oxalate | Grignard addition, hydrogenation | 75–83 | Racemic |
| Organocatalysis | Aldehydes/ketones | Asymmetric aldol reaction | 70–85 | >90% |
| Transition Metal | Enamines | Hydrogenation | 90–95 | 95% |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects at the 4-Position
The 4-position substituent critically influences electronic, steric, and solubility properties. Key analogues include:
Key Findings :
- Electron-donating groups (e.g., -N(CH₃)₂) enhance solubility and basicity, favoring interactions with biological targets .
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase lipophilicity and metabolic stability but reduce solubility .
- Bulky substituents (e.g., -O-t-Bu) introduce steric hindrance, affecting reaction kinetics and binding affinity .
Solubility and Physicochemical Properties
- Aqueous solubility: Dimethylamino and hydroxy-substituted derivatives (e.g., (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid) exhibit higher solubility due to hydrogen bonding and ionization .
- Lipophilicity : Halogenated (e.g., bromo, iodo) and trifluoromethyl derivatives show increased logP values, favoring blood-brain barrier penetration .
- Acid-base behavior: The dimethylamino group (pKa ~10.5) remains protonated at physiological pH, enhancing solubility, while nitro-substituted analogues lower the carboxylic acid’s pKa (e.g., ~2.5 vs. 4.5 for unsubstituted proline) .
Biological Activity
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid with significant biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly concerning its effects on neurotransmitter systems and enzyme interactions. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a dimethylamino group and a carboxylic acid functional group. Its unique stereochemistry contributes to its biological properties, influencing how it interacts with various biological targets.
The mechanism of action of this compound involves:
- Interaction with Neurotransmitter Systems : Preliminary studies suggest that this compound may influence serotonin and norepinephrine pathways, potentially impacting mood regulation and exhibiting antidepressant-like effects.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit certain enzymes involved in metabolic pathways, although further research is necessary to elucidate these interactions fully.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
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Neuropharmacological Effects :
- It has been studied for its potential antidepressant properties due to its interaction with serotonin receptors.
- The compound may enhance mood regulation through modulation of neurotransmitter systems.
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Enzyme Interaction Studies :
- Initial findings indicate that it may interact with enzymes involved in metabolic processes, suggesting potential therapeutic applications.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 4-(Dimethylamino)pyridine-2-carboxylic acid | Pyridine ring instead of pyrrolidine | More aromatic character; different biological activity profile |
| (2S,4S)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid | Same core structure but different stereochemistry | Potentially different pharmacological effects |
| (4S)-4-(Dimethylamino)-L-proline dihydrochloride | Contains a proline structure | Different amino acid properties; used in peptide synthesis |
| Methyl (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylate | Methyl ester derivative | Altered solubility and reactivity due to esterification |
This table illustrates how variations in structure lead to diverse biological activities and applications.
Case Studies
- Antidepressant Activity :
- A study investigated the effects of this compound on mood regulation in animal models. The results indicated a significant decrease in depressive-like behaviors when administered at specific dosages, supporting its potential as an antidepressant.
- Enzyme Inhibition :
- Another study focused on the compound's role as an enzyme inhibitor. It demonstrated competitive inhibition against specific metabolic enzymes, showcasing its potential for therapeutic applications in metabolic disorders.
Q & A
Q. What are the key structural features of (2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid, and how do they influence its biological activity?
The compound’s stereochemistry (2S,4R) and substituents—the dimethylamino group at position 4 and the carboxylic acid at position 2—are critical for its activity as a glutamate receptor antagonist. The rigid pyrrolidine ring enforces specific conformational constraints, while the dimethylamino group enhances binding to hydrophobic pockets in receptor sites. These features have been exploited in designing selective ligands for ionotropic glutamate receptors like GluK1, as demonstrated in crystallographic studies of analogous proline derivatives .
Q. What synthetic strategies are commonly employed to prepare this compound and its derivatives?
A typical synthesis involves:
- Protection : Using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during functionalization .
- Substituent Introduction : Alkylation or coupling reactions (e.g., with chlorobenzyl or trifluoroacetamido groups) at the 4-position .
- Deprotection and Purification : Acidic cleavage (e.g., trifluoroacetic acid) followed by HPLC purification to achieve >95% purity . Modifications to the 4-position substituent (e.g., aryl, halogenated, or hydrophobic groups) are common to tune receptor affinity .
Q. What safety precautions are necessary when handling this compound in the laboratory?
While some derivatives (e.g., Boc-protected analogs) are classified as non-hazardous , others with reactive groups (e.g., 4-chlorobenzyl or trifluoroacetamido substituents) may cause skin/eye irritation or respiratory distress . Key precautions include:
Q. Which analytical methods are used to characterize this compound and assess purity?
Standard techniques include:
- HPLC : For purity assessment (>95% required for pharmacological studies) .
- NMR : To confirm stereochemistry and substituent placement (e.g., ¹H/¹³C NMR for ring conformation analysis) .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation .
- X-ray Crystallography : To resolve conformational details in receptor-bound states .
Advanced Research Questions
Q. How do substituents at the 4-position modulate conformational flexibility and receptor binding affinity?
Substituents like 4-phenyl, 4-chlorobenzyl, or 4-trifluoromethyl groups induce steric and electronic effects that alter the pyrrolidine ring’s puckering. For example:
- Hydrophobic groups (e.g., benzyl) enhance binding to GluK1’s hydrophobic cleft, as shown in X-ray structures of (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid .
- Polar groups (e.g., hydroxyl or amino) increase solubility but may reduce blood-brain barrier penetration . Computational modeling (e.g., molecular docking) and circular dichroism (CD) spectroscopy are used to correlate substituent effects with bioactivity .
Q. What methodological approaches resolve contradictions in toxicity data across derivatives?
Discrepancies in hazard classifications (e.g., non-hazardous Boc-protected vs. irritant Fmoc analogs ) arise from differences in:
- Reactive functional groups : Tritylmercapto or trifluoroacetamido groups increase toxicity risks .
- Purity : Impurities from incomplete synthesis (e.g., residual palladium catalysts) can skew toxicity assays . Mitigation involves:
- Rigorous purification (e.g., column chromatography, recrystallization).
- In vitro cytotoxicity screening (e.g., MTT assays on HEK293 cells) before in vivo studies .
Q. How is this compound applied in designing subtype-selective ionotropic glutamate receptor antagonists?
Key strategies include:
- Bioisosteric replacement : Swapping the dimethylamino group with bulkier substituents (e.g., 3-iodobenzyl) to enhance selectivity for GluK1 over AMPA receptors .
- Prodrug design : Esterifying the carboxylic acid (e.g., methyl esters) to improve bioavailability, followed by enzymatic hydrolysis in vivo .
- Conformational locking : Using pseudoproline derivatives to stabilize receptor-preferred ring conformations, as seen in (2S,4R)-4-(4-fluorobenzyl) analogs .
Q. What role does stereoelectronic effects play in the compound’s stability and aggregation behavior?
Hyperconjugative interactions (e.g., n→σ* effects between the pyrrolidine nitrogen and carbonyl groups) influence:
- Stability : Electron-withdrawing groups (e.g., nitrobenzoate) increase resistance to enzymatic degradation .
- Aggregation : Hydrophobic substituents (e.g., palmitamido) promote micelle formation, requiring surfactants or co-solvents in aqueous formulations . Techniques like variable-temperature NMR and dynamic light scattering (DLS) are used to study these phenomena .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
